molecular formula C19H16Cl2N2O5 B4746647 ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE

ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE

Cat. No.: B4746647
M. Wt: 423.2 g/mol
InChI Key: OMXISUQEMIWQIN-UHFFFAOYSA-N
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Description

ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a benzoxazine ring, and multiple chlorine atoms. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE involves several steps, typically starting with the preparation of the benzoxazine ring. This can be achieved through a cyclization reaction involving an appropriate amine and a chlorinated aromatic aldehyde. The resulting intermediate is then subjected to further reactions to introduce the ester and acylamino groups. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects aims to develop new drugs with improved efficacy and safety profiles.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-chloro-5-[[2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O5/c1-2-27-19(26)13-8-12(4-5-14(13)21)22-17(24)9-23-15-7-11(20)3-6-16(15)28-10-18(23)25/h3-8H,2,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXISUQEMIWQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-CHLORO-5-{[2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETYL]AMINO}BENZOATE

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